molecular formula C10H14N2O5S B1432009 3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol CAS No. 1437795-14-6

3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol

Cat. No. B1432009
CAS RN: 1437795-14-6
M. Wt: 274.3 g/mol
InChI Key: XNIVBUCQZYGBAL-UHFFFAOYSA-N
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Description

“3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol” is a chemical compound with the CAS Number: 1437795-14-6 . It has a molecular weight of 274.3 and its IUPAC name is 3-((2-(methylsulfonyl)-5-nitrophenyl)amino)propan-1-ol .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H14N2O5S/c1-18(16,17)10-4-3-8(12(14)15)7-9(10)11-5-2-6-13/h3-4,7,11,13H,2,5-6H2,1H3 . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight (274.3 ) and its IUPAC name (3-((2-(methylsulfonyl)-5-nitrophenyl)amino)propan-1-ol ). Unfortunately, other specific physical and chemical properties were not found in the web search results.

Mechanism of Action

3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol's mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of the PI3K/Akt pathway, which is involved in cell survival and proliferation. These findings suggest that this compound could have a broad range of biological activities.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of various enzymes such as COX-2 and iNOS, which are involved in inflammation. It has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress.
In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of arthritis and inflammatory bowel disease. It has also been shown to reduce tumor growth in animal models of cancer. These findings suggest that this compound could have potential therapeutic applications in various diseases.

Advantages and Limitations for Lab Experiments

3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. It also has a broad range of biological activities, which makes it a versatile compound for studying various biological processes.
However, there are also limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has limited bioavailability, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol. One area of interest is its potential as an anti-cancer drug. Further studies are needed to determine its efficacy and safety in animal models and humans.
Another area of interest is its potential as a treatment for inflammatory diseases. Further studies are needed to determine its efficacy and safety in animal models and humans.
Finally, this compound's mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways. This could lead to the development of more potent and specific this compound analogs for various biological applications.

Scientific Research Applications

3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its anti-inflammatory activity. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This makes it a promising candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.
Another area of interest is this compound's potential anti-cancer activity. This compound has been shown to induce apoptosis in cancer cells through the activation of the caspase pathway. It has also been shown to inhibit the proliferation of cancer cells in vitro and in vivo. These findings suggest that this compound could be a potential candidate for the development of anti-cancer drugs.

Safety and Hazards

For safety information and potential hazards associated with “3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol”, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS will provide comprehensive information about the compound’s safety, handling, storage, and disposal procedures.

properties

IUPAC Name

3-(2-methylsulfonyl-5-nitroanilino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5S/c1-18(16,17)10-4-3-8(12(14)15)7-9(10)11-5-2-6-13/h3-4,7,11,13H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIVBUCQZYGBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101200246
Record name 1-Propanol, 3-[[2-(methylsulfonyl)-5-nitrophenyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101200246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1437795-14-6
Record name 1-Propanol, 3-[[2-(methylsulfonyl)-5-nitrophenyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437795-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanol, 3-[[2-(methylsulfonyl)-5-nitrophenyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101200246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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